molecular formula C14H20N4O4 B12311329 Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate

Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate

Cat. No.: B12311329
M. Wt: 308.33 g/mol
InChI Key: MRSLLYMBPYEZSK-UHFFFAOYSA-N
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Description

Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate is a complex organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by its unique structure, which includes an ethyl ester, an allyloxycarbonyl group, and a dihydropyrrolo[3,4-c]pyrazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate can form pyrazoline intermediates, which can then be oxidized to form pyrazoles . The reaction conditions typically involve mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMA).

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reactions . Additionally, green chemistry principles, such as solvent-free reactions and the use of environmentally friendly reagents, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various nucleophiles and electrophiles for substitution reactions . The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to moderate heating.

Major Products Formed

The major products formed from these reactions include pyrazolone derivatives, pyrazoline derivatives, and substituted pyrazoles .

Mechanism of Action

The mechanism of action of ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C14H20N4O4

Molecular Weight

308.33 g/mol

IUPAC Name

ethyl 6,6-dimethyl-3-(prop-2-enoxycarbonylamino)-4,5-dihydropyrrolo[3,4-c]pyrazole-1-carboxylate

InChI

InChI=1S/C14H20N4O4/c1-5-7-22-12(19)16-11-9-8-15-14(3,4)10(9)18(17-11)13(20)21-6-2/h5,15H,1,6-8H2,2-4H3,(H,16,17,19)

InChI Key

MRSLLYMBPYEZSK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2=C(CNC2(C)C)C(=N1)NC(=O)OCC=C

Origin of Product

United States

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